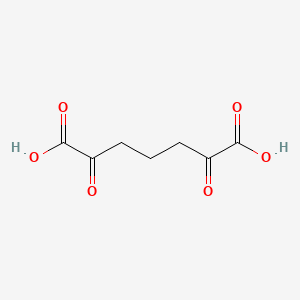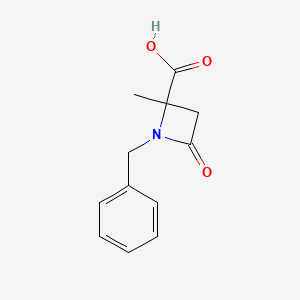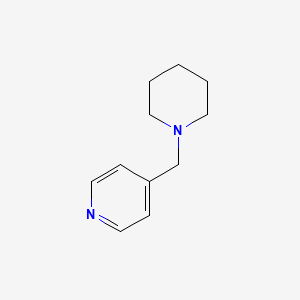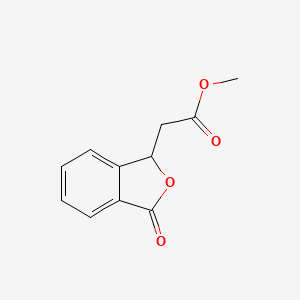
1-Phenyl-3-(pyridin-4-ylmethyl)urea
Vue d'ensemble
Description
1-Phenyl-3-(pyridin-4-ylmethyl)urea is a chemical compound with the linear formula C12H11N3O . It has been synthesized and studied for its potential applications in various fields .
Synthesis Analysis
This compound has been synthesized as part of a series of 1-phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea derivatives . The synthesis involved the use of different solvent exposure moieties (4-hydroxylmethylpiperidinyl and trimethoxyphenyloxy and 4-hydroxyethylpiperazine) attached to the core structure . Substituents with different π and σ values were added on the terminal phenyl group .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using density functional theory (DFT) to understand the correlation between molecular structure and inhibition efficiency . The Fukui indices confirm the presence of local attacking sites on the metal surface where inhibitors attack .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its use as a corrosion inhibitor . The reactions were found to follow Langmuir isotherm via physicochemical interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in the context of its use as a corrosion inhibitor . The calculated electrochemical impedance spectra (EIS) parameters such as ohmic resistance, double layer capacitance, relaxation time, effective thickness, and conductivity of grain and grain boundary are in-line with the efficiencies of NHUs .Applications De Recherche Scientifique
Antiproliferative Agents
Research has identified compounds structurally similar to 1-Phenyl-3-(pyridin-4-ylmethyl)urea as potent antiproliferative agents. These compounds have demonstrated significant antiproliferative effects on various cancer cell lines, including A549, HCT-116, and PC-3. For example, a study found that certain 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were more potent than positive controls in inhibiting cancer cell proliferation and inducing apoptosis in A549 cells (Zhang et al., 2019). Another research developed 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents, showing significant inhibition of cancer cell lines and potential as BRAF inhibitors (Feng et al., 2020).
Binding Studies
This compound and similar compounds have been studied for their binding capabilities with polyatomic anions and metal ions. A study synthesized two ureido-pyridyl ligands and investigated their solid-state anion binding properties, revealing insights into the interaction of these compounds with various anions (Marivel et al., 2011).
Antiangiogenesis Evaluation
Compounds similar to this compound have been evaluated for their potential as antiangiogenic agents, specifically as VEGFR-2 tyrosine kinase inhibitors. These studies have shown significant inhibition of endothelial cell proliferation, migration, and tube formation, indicating a potential role in controlling angiogenesis (Machado et al., 2015).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and tested for their antimicrobial properties. Studies have shown that these compounds can be effective in inhibiting microbial growth, adding another dimension to their potential pharmaceutical applications (Rathod & Solanki, 2018).
Mécanisme D'action
Target of Action
It has been subjected to in vitro antiproliferative screening against national cancer institute (nci)-60 human cancer cell lines , suggesting potential targets within these cancer cells.
Biochemical Pathways
Given its antiproliferative activity against various cancer cell lines , it can be inferred that the compound likely interacts with pathways involved in cell proliferation and survival.
Result of Action
1-Phenyl-3-(pyridin-4-ylmethyl)urea has demonstrated broad-spectrum antiproliferative activity against a panel of 60 human cancer cell lines . This suggests that the compound’s action results in the inhibition of cell proliferation, potentially leading to cell death.
Orientations Futures
Analyse Biochimique
Cellular Effects
Preliminary studies suggest that this compound may have antiproliferative activity against certain cancer cell lines .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
1-phenyl-3-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(16-12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-9H,10H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBHWDRNHXYUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308444 | |
| Record name | 1-Phenyl-3-pyridin-4-ylmethyl-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35017-43-7 | |
| Record name | NSC204135 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-3-pyridin-4-ylmethyl-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYL-3-(4-PYRIDYLMETHYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




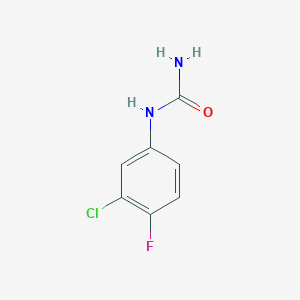
![1-[3-(Octadec-9-enylamino)propyl]pyrrole-2,5-dione](/img/structure/B3051529.png)
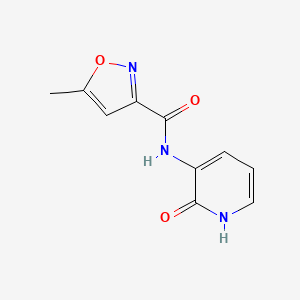


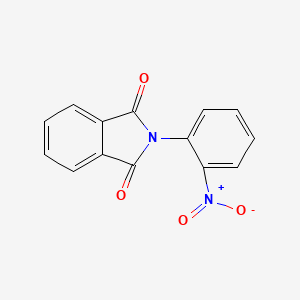
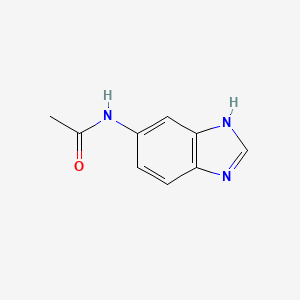
![Ethyl 3-[(tert-butoxycarbonyl)amino]benzoate](/img/structure/B3051538.png)
